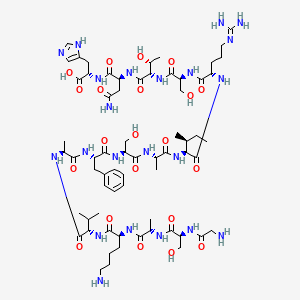
(Des-Ser1)-Cerebellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In general, peptides like “(Des-Ser1)-Cerebellin” are short chains of amino acid monomers linked by peptide bonds. They play many roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .
Synthesis Analysis
Peptide synthesis is a well-established process in biochemistry. It involves the formation of a peptide bond between two amino acids, a process that can be repeated to produce long chains of peptides . The exact method of synthesis would depend on the specific sequence of amino acids in “this compound”.Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are often used to determine the structure of peptides .Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, many of which are catalyzed by enzymes. These can include the formation and breaking of peptide bonds, post-translational modifications like phosphorylation, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid sequence. These can include its solubility, stability, and reactivity. Techniques such as mass spectrometry and chromatography can be used to analyze these properties .Scientific Research Applications
Molecular Cloning and Expression
- Molecular Cloning of Rat Cerebellin-Like Protein cDNA : This study highlights the molecular cloning of rat cerebellin-like protein, including (Des-Ser1)-Cerebellin, demonstrating its expression in the nervous, adrenal, and immune systems. It points to the role of this glycoprotein in synaptic functions in the central nervous system (Wada & Ohtani, 1991).
Role in Purkinje Cell Maturation
- Cerebellin as a Quantifiable Marker for Purkinje Cell Maturation : This research presents cerebellin and this compound as markers for investigating Purkinje cell maturation, correlating their development with the cerebellar growth stages (Slemmon et al., 1985).
Identification and Sequencing
- Isolation and Sequencing of Two Cerebellum-Specific Peptides : This study led to the identification of this compound and cerebellin, focusing on their isolation and sequencing. It also discusses their enrichment in specific brain regions, suggesting a role in synaptic activity (Slemmon et al., 1984).
Neuropeptide Expression in Mutant Mice
- Transneuronal Regulation of Cerebellin Biosynthesis in Developing Purkinje Cells : This paper examines the expression of cerebellins in neurodevelopmentally mutant mice, highlighting their crucial role in Purkinje cell development and the impact of mutations on cerebellin levels (Slemmon et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLULAHRJELIF-ZSHGYWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

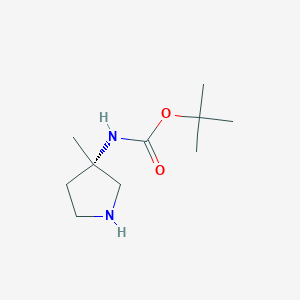
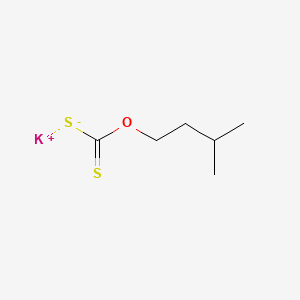

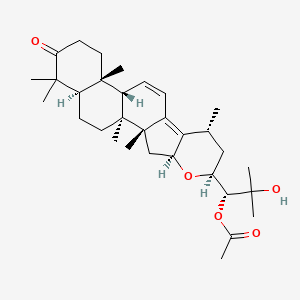
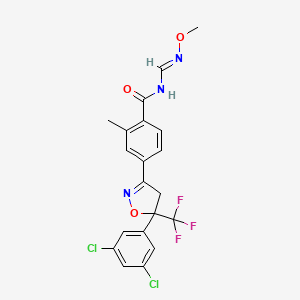
![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)



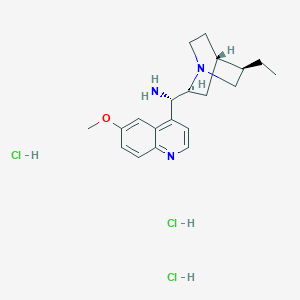
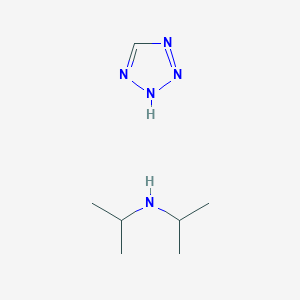
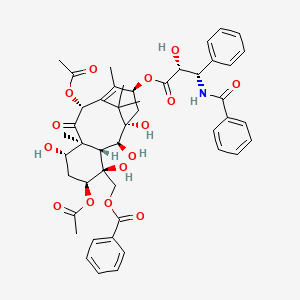

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)